molecular formula C7H4N2O5S B1660736 1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide CAS No. 82649-17-0

1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide

Cat. No.: B1660736
CAS No.: 82649-17-0
M. Wt: 228.18 g/mol
InChI Key: RFHXJNKBDRTECE-UHFFFAOYSA-N
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Description

1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide is a synthetic organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide typically involves the nitration of 1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Reduction: 4-Amino-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide is a synthetic organic compound belonging to the benzothiazole family, known for its diverse applications in medicinal chemistry, materials science, and agriculture. Benzothiazoles are heterocyclic compounds that contain both sulfur and nitrogen atoms in their ring structure.

Scientific Research Applications

This compound has applications in scientific research, including:

  • Medicinal Chemistry It is used as a building block in synthesizing potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
  • Materials Science The compound is explored for its potential use in developing organic semiconductors and light-emitting diodes (LEDs).
  • Agriculture It is investigated for its potential as a pesticide or herbicide because of its biological activity.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Reduction The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride. The major product formed is 4-Amino-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione.
  • Substitution The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide. Various substituted benzothiazole derivatives are produced depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific enzymes or receptors in microbial cells, leading to inhibition of essential biological processes. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, contributing to its antimicrobial activity.

Comparison with Similar Compounds

1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide can be compared with other nitro-substituted benzothiazoles, such as:

    4-Nitrobenzothiazole: Similar structure but lacks the trione functionality.

    2-Nitrobenzothiazole: Nitro group positioned at a different location on the benzothiazole ring.

    4-Amino-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione: Reduction product of the nitro compound.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other benzothiazole derivatives.

Biological Activity

1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide (CAS Number: 82649-17-0) is a synthetic organic compound belonging to the benzothiazole family. Its unique structure imparts diverse biological activities, making it a subject of interest in medicinal chemistry, agriculture, and materials science. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C7_7H5_5N2_2O3_3S
  • Molecular Weight : 195.19 g/mol
  • CAS Number : 82649-17-0

The compound features a benzothiazole ring with a nitro group at the 4-position and a sulfonyl group, contributing to its reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves:

  • Nitration Process : The compound is synthesized via the nitration of 1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione using concentrated nitric acid and sulfuric acid under controlled temperatures to prevent decomposition .
  • Industrial Production : In industrial settings, continuous flow reactors are employed to ensure consistent quality and yield while minimizing side reactions .

Biological Activity

The biological activity of this compound has been extensively studied across various fields:

Antimicrobial Activity

Research indicates that compounds in the benzothiazole family exhibit significant antibacterial and antifungal properties. Specifically:

  • Mechanism of Action : The nitro group can undergo bioreduction to form reactive intermediates that damage cellular components in microbial cells .
  • Case Study : In a study evaluating a library of derivatives of 1,2-benzisothiazol-3(2H)-one, several compounds demonstrated potent inhibition against human mast cell tryptase with IC50 values as low as 0.1 µM .

Anti-inflammatory Activity

The compound has shown promise in anti-inflammatory applications:

  • Experimental Findings : In vivo studies have demonstrated that certain derivatives significantly inhibit paw edema in animal models, indicating potential for treating inflammatory conditions .

Agricultural Applications

Due to its biological activity, this compound is also being investigated for use as a pesticide or herbicide:

  • Potential Uses : The compound's ability to disrupt essential biological processes in target organisms makes it a candidate for agricultural applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other nitro-substituted benzothiazoles:

Compound NameStructure CharacteristicsNotable Activities
4-Nitrobenzothiazole Lacks trione functionalityAntimicrobial properties
2-Nitrobenzothiazole Nitro group in different positionVaries in reactivity
4-Amino-1H-1lambda~6~,2-benzothiazole Reduction productEnhanced biological activity

This table illustrates how structural variations influence the biological activity of related compounds.

Properties

IUPAC Name

4-nitro-1,1-dioxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O5S/c10-7-6-4(9(11)12)2-1-3-5(6)15(13,14)8-7/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHXJNKBDRTECE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)S(=O)(=O)NC2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618181
Record name 4-Nitro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82649-17-0
Record name 4-Nitro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8.0 gm (37 mmols) of 2-methyl-3nitro-benzene sulfonamide were oxidized with potassium permanganate in water analogous to Example 8. After extraction with ether, evaporation and recrystallization from water 3.8 gm (45% of theory) of the nitro compound were obtained.
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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